molecular formula C14H11Cl3N2S B4285337 N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea

N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea

Cat. No. B4285337
M. Wt: 345.7 g/mol
InChI Key: GDNOZKQDGVDQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea, also known as CDPT, is a synthetic compound that has been extensively used in scientific research for its potential therapeutic properties. CDPT is a thiourea derivative that has shown promising results in various preclinical studies for its antimicrobial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea is not fully understood. However, it is believed to exert its antimicrobial effects by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce oxidative stress and lipid peroxidation in animal models, indicating its potential as an antioxidant. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to reduce blood glucose levels in diabetic rats, suggesting its potential as an anti-diabetic agent. Moreover, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been found to improve cognitive function and memory in animal models, indicating its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which limits its potential for clinical translation.

Future Directions

There are several future directions for N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea research. Firstly, further studies are needed to elucidate its exact mechanism of action. This could lead to the development of more effective N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea derivatives with improved therapeutic properties. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea in vivo. This could pave the way for clinical trials in humans. Thirdly, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea could be evaluated for its potential as a topical antimicrobial agent, given its activity against various microorganisms. Finally, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea could be explored for its potential as a therapeutic agent in other disease areas, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic properties. It has antimicrobial, antitumor, and anti-inflammatory effects, and has been found to have various biochemical and physiological effects in animal models. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has several future directions, which could lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been extensively studied for its potential therapeutic properties in various scientific research applications. It has shown antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,5-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2S/c15-10-5-11(16)7-12(6-10)19-14(20)18-8-9-3-1-2-4-13(9)17/h1-7H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOZKQDGVDQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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